Bis(trimethylsilyl)carbodiimide

描述

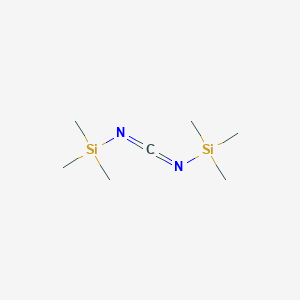

Structure

2D Structure

3D Structure

属性

InChI |

InChI=1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMTHKYDGMXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C=N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061379 | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-70-0 | |

| Record name | Bis(trimethylsilyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methanetetraylbis[1,1,1-trimethylsilylamine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Bis Trimethylsilyl Carbodiimide

Role as a Coupling Reagent in Organic Transformations

While carbodiimides are staple reagents in organic synthesis for facilitating coupling reactions, particularly amide bond formation, the utility of bis(trimethylsilyl)carbodiimide in this capacity is significantly limited.

Carboxylic Acid Activation and Amide Formation

The archetypal mechanism for amide bond formation using carbodiimides involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.orgcreative-proteomics.com However, the bulky trimethylsilyl (B98337) groups in this compound sterically hinder the approach of the carboxylic acid, making the formation of the crucial O-acylisourea intermediate inefficient compared to less hindered carbodiimides like DCC or EDC. mdpi.comrsc.org

The general mechanism for carbodiimide-mediated amide formation is illustrated below:

Step 1: Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (B86325) to form the O-acylisourea intermediate.

Step 2: Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the O-acylisourea.

Step 3: Amide Formation: A tetrahedral intermediate collapses to form the stable amide bond and the urea byproduct.

Due to the steric hindrance posed by the trimethylsilyl groups, this compound is not a preferred reagent for general amide synthesis.

Applications in Peptide Synthesis

Peptide synthesis relies heavily on the efficient formation of amide bonds between amino acids. While carbodiimides like DCC and DIC are widely used in both solution-phase and solid-phase peptide synthesis, this compound does not find practical application in this area. wikipedia.orgpeptide.com The steric hindrance of the trimethylsilyl groups would likely lead to slow reaction rates and low yields, which are detrimental to the stepwise assembly of long peptide chains. Furthermore, potential side reactions and the difficulty in removing silicon-containing byproducts would complicate the purification of the target peptide.

Formation of Ureas and Guanidines

The synthesis of ureas and guanidines can be achieved through the reaction of amines with carbodiimides. The reaction proceeds via the addition of an amine to the central carbon atom of the carbodiimide. However, research in mechanochemical synthesis has shown that sterically hindered carbodiimides, including trimethylsilyl derivatives, exhibit no reactivity in the copper-catalyzed synthesis of sulfonylguanidines. This lack of reactivity is attributed to the steric bulk of the trimethylsilyl groups preventing the approach of the nucleophilic amine.

While not a direct reagent for these transformations, this compound can be a precursor to other reactive species. For instance, it can be used to generate cyanamide (B42294), which is a key building block for the synthesis of various ureas and guanidines. nih.gov

Reactions with Inorganic and Organometallic Species

In contrast to its limited utility in traditional organic coupling reactions, this compound is a valuable reagent in inorganic and materials chemistry, particularly for the synthesis of silicon-based polymers and ceramics.

Silicon-Based Reactivity and Polymerization Precursors

The reactivity of the Si-N bonds in this compound allows for its use as a precursor in the synthesis of advanced materials.

A significant application of this compound is its reaction with chlorosilanes to produce polymeric precursors for silicon carbonitride (Si/C/N) ceramics. mpg.denih.gov This reaction proceeds through the elimination of trimethylsilyl chloride, leading to the formation of a polysilylcarbodiimide backbone.

The general reaction can be represented as:

n RSiCl₃ + n (CH₃)₃Si-N=C=N-Si(CH₃)₃ → [-Si(R)-N=C=N-]n + 2n (CH₃)₃SiCl

These resulting polymers can be pyrolyzed at high temperatures to yield amorphous or nanocrystalline Si/C/N ceramics with desirable properties such as high thermal stability and mechanical strength. mpg.ded-nb.info The composition and structure of the final ceramic material can be tailored by varying the substituents on the chlorosilane precursor.

| Precursor 1 | Precursor 2 | Product | Byproduct | Application |

| Trichlorosilane (HSiCl₃) | This compound | Poly(silylcarbodiimide) | Trimethylsilyl chloride | Precursor to Si/C/N ceramics |

| Methyltrichlorosilane (CH₃SiCl₃) | This compound | Poly(methylsilylcarbodiimide) | Trimethylsilyl chloride | Precursor to Si/C/N ceramics |

| Tetrachlorosilane (SiCl₄) | This compound | Cross-linked polysilylcarbodiimide gel | Trimethylsilyl chloride | Precursor to Si₃N₄/SiC composites |

Table 1. Reactions of this compound with Chlorosilanes

The reaction with tetrachlorotitanium (TiCl₄) is analogous, yielding preceramic polymeric titaniumcarbodiimides, which upon pyrolysis form nanocomposites of titanium carbonitride (TiCN) and silicon carbonitride (SiCN). mpg.de

Transition Metal Chemistry and Coordination Behavior

This compound is a crucial reagent in the synthesis of polymeric precursors for titanium carbonitride-based ceramic materials. mpg.de Poly(titaniumcarbodiimide) compounds can be synthesized through the reaction of this compound with either titanium tetrachloride (TiCl₄) or tetrakis(diethylamino)titanium (B1584087) (Ti(NEt₂)₄). mpg.de

When this compound reacts with TiCl₄, it forms a polymeric precursor and trimethylchlorosilane as a byproduct. mpg.de To avoid chlorine contamination in the final ceramic material, Ti(NEt₂)₄ can be used as an alternative starting compound, yielding trimethylsilyldiethylamine as the byproduct. mpg.de The resulting trimethylsilyl-substituted poly(titaniumcarbodiimide) can be cross-linked and pyrolyzed at 1000 °C in an argon atmosphere to produce a ceramic composite material composed of nanocrystalline titanium carbonitride (TiCN) and amorphous silicon carbonitride (SiCN). mpg.de

The reaction of low-valent metallocene(II) sources like Cp'₂Ti(η²-Me₃SiC₂SiMe₃) with this compound has also been investigated, leading to the formation of unusual mono-, di-, and tetranuclear titanium(III) complexes. nih.gov These reactions can result in the dismantlement, isomerization, or C-C coupling of the carbodiimide substrates. nih.gov A theoretical study has suggested that the formation of these unique complexes is influenced by the biradicaloid nature of the four-membered heterometallacycle intermediates. nih.gov

Table 1: Synthesis of Poly(titaniumcarbodiimide) Precursors

| Starting Titanium Compound | Byproduct | Resulting Ceramic Phases (after pyrolysis) | Reference |

| Titanium tetrachloride (TiCl₄) | Trimethylchlorosilane | Nanocrystalline TiCN and amorphous SiCN | mpg.de |

| Tetrakis(diethylamino)titanium (Ti(NEt₂)₄) | Trimethylsilyldiethylamine | Nanocrystalline TiCN and amorphous SiCN | mpg.de |

The reaction of this compound with B-trichloroborazene (B₃N₃H₃Cl₃) in solvents like THF or toluene, or even without a solvent, results in the formation of non-oxide gels. researchgate.net These xerogels are composed of a polymeric network where borazine rings are linked by carbodiimide groups. researchgate.net Pyrolysis of these gels at 1200°C yields amorphous ceramics with a composition of approximately B₄CN₄. researchgate.net Further heating to 2000°C leads to the formation of pure B₄C. researchgate.net

This compound is sometimes referred to as "pseudo water" due to similarities in group electronegativities between Me₃Si- and H-, and between -N=C=N- and -O-. This analogy extends to its ability to form "pseudo hydrates" with metal halides. researchgate.net When reacting with anhydrous aluminum chloride (AlCl₃) in a trimethylsilyl chloride solution, this compound can form two types of solvates derived from its carbodiimide and cyanamide isomeric forms. researchgate.net

The two distinct "pseudo hydrates" formed are:

Cl₃Al–N(SiMe₃)–C≡N(SiMe₃) , derived from the cyanamide form. researchgate.net

A complex involving the carbodiimide form, ((Cl₃Al)(Me₃Si)NCN)₃–Al–(N≡C–N(SiMe₃)₂)₃ . researchgate.net

Both of these compounds have been isolated as crystalline solids. researchgate.net The structure of the first compound was confirmed by single-crystal X-ray diffraction, and quantum chemical calculations indicated it is more stable than its hypothetical N,N'-bis(trimethylsilyl)cyanamide isomer by 6 kcal mol⁻¹. researchgate.net The second compound exhibited significant disorder in the solid state, and its identity was confirmed using various solid-state NMR spectroscopy techniques (¹³C, ¹⁵N, ²⁷Al, and ²⁹Si CP/MAS NMR). researchgate.net

The reaction of this compound with iron borylene complexes demonstrates complex reactivity pathways, including cycloaddition, metathesis, and insertion. researchgate.netd-nb.info When this compound is added to the iron bis(borylene) complex [Fe{=BDur}{=BN(SiMe₃)₂}(CO)₃], it leads directly to the formation of all three possible iminoborane dimers. d-nb.info These products include the symmetrical 1,3,2,4-diazadiboretidines, (Me₃SiNBR)₂ (where R = Dur or N(SiMe₃)₂), and an unsymmetrical dimer. d-nb.info

The reaction pathways are heavily influenced by sterics. d-nb.info The initial step is often a [2+2] cycloaddition of a C=N bond of the carbodiimide to the Fe=B bond of the borylene complex. researchgate.netd-nb.info This can be followed by thermally induced Fe-B bond cleavage and subsequent ring-closing to form various metallacycles. d-nb.info

Samarium(II) bis(trimethylsilyl)amide, [Sm{N(SiMe₃)₂}₂(THF)₂], is a soluble and convenient reducing agent for various substrates, including carbodiimides. acs.org The reaction of this samarium(II) complex with N,N'-dicyclohexylcarbodiimide results in a color change, indicating the oxidation of the samarium center to Sm(III) and the formation of an oxalamidinate complex through C-C coupling of two carbodiimide molecules. acs.org

However, when a bulkier carbodiimide, N,N'-bis(2,6-diisopropylphenyl)carbodiimide, is used, the reaction with [Sm{N(SiMe₃)₂}₂(THF)₂] yields a different product. acs.org Instead of an oxalamidinate, a binuclear Sm(III) C-C coupled formamidinate complex is formed. This product arises from a hydrogen transfer to the central carbon atom of the carbodiimide and subsequent coupling at the methine carbon atoms of one of the isopropyl groups. acs.org

Table 2: Products of Samarium(II) Amide Reduction of Carbodiimides

| Carbodiimide | Samarium(II) Reagent | Major Product Type | Reference |

| N,N'-dicyclohexylcarbodiimide | [Sm{N(SiMe₃)₂}₂(THF)₂] | Oxalamidinate complex | acs.org |

| N,N'-bis(2,6-diisopropylphenyl)carbodiimide | [Sm{N(SiMe₃)₂}₂(THF)₂] | Binuclear formamidinate complex | acs.org |

Phosphine-Related Transformations

The reaction of carbodiimides with phosphines and their derivatives can lead to the formation of phosphaguanidines. This transformation typically involves the nucleophilic addition of a phosphine to the central electrophilic carbon atom of the carbodiimide functional group. Studies have shown that the addition of secondary phosphine boranes to carbodiimides, facilitated by a base such as sodium hydride, yields phosphaguanidine boranes. acs.org These intermediates can be subsequently deborinated to furnish the corresponding phosphaguanidines. acs.org

Similarly, the reaction of alkali metal phosphides with bulky carbodiimides, followed by an aqueous workup, has been demonstrated to produce phosphaguanidines. rsc.org While these general pathways for phosphaguanidine synthesis are established, specific studies detailing the reaction of this compound with phosphines are not extensively documented in the reviewed literature. However, the general reactivity pattern of carbodiimides suggests that this compound would likely react with a nucleophilic phosphine at the central carbon atom. The reaction is anticipated to proceed via a phosphonium-type intermediate which could then rearrange or be hydrolyzed to yield a phosphaguanidine derivative, with the trimethylsilyl groups potentially being cleaved during the process, particularly upon aqueous workup.

Table 1: General Scheme for Phosphaguanidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| R₂PH·BH₃ | R'-N=C=N-R' | 1. Base (e.g., NaH) 2. Deborination | Phosphaguanidine |

Reactions with Grignard Reagents

This compound readily reacts with Grignard reagents (R-MgX), which act as strong carbon-based nucleophiles. The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the highly electrophilic central carbon atom of the N=C=N cumulative double bond system.

The mechanism involves the attack of the carbanion equivalent from the Grignard reagent on the carbodiimide carbon, leading to the formation of a magnesium amidinate salt. This intermediate is a magnesium derivative of a guanidinate or amidinate ligand. This reaction serves as a valuable method for the formation of new carbon-carbon bonds and the synthesis of highly substituted amidine derivatives. A notable practical challenge in this synthesis is that the resulting amidine salts are often contaminated with magnesium halides from the Grignard reagent, which can complicate purification and require significant effort to remove, sometimes leading to yield losses.

Table 2: Reaction of this compound with a Grignard Reagent

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after workup) |

|---|

Diverse Chemical Conversions

Quinone Derivatization

The derivatization of quinones is a common strategy in analytical chemistry to improve their chromatographic behavior and detection sensitivity. This typically involves reacting the quinone with an agent that targets its carbonyl groups or activated ring positions. Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing active hydrogens (e.g., alcohols, phenols, amines) to increase their volatility for gas chromatography.

However, based on a review of the scientific literature, the use of this compound specifically for the derivatization of quinones is not a documented or common application. While this compound is a potent silylating agent, its reactivity is primarily centered on its carbodiimide core. Derivatization of quinones for analytical purposes is more commonly achieved with other types of silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). Therefore, this specific chemical conversion pathway for this compound is not established.

Amidine and Carboxamidine Syntheses

A cornerstone of the reactivity of this compound is its role as a precursor for the synthesis of amidines and related structures. The electrophilic carbon atom of the carbodiimide is susceptible to attack by a wide range of nucleophiles. This reaction provides a direct and efficient route to N,N'-disubstituted amidine derivatives.

The general mechanism involves the addition of a nucleophile (Nu⁻) to the central carbon, followed by workup or rearrangement. The trimethylsilyl groups act as leaving groups, often being removed during an aqueous workup or reacting with other components in the mixture. As discussed in section 3.2.4, organometallic reagents like Grignard reagents are effective nucleophiles for this transformation. Similarly, organolithium compounds and amines can be employed to generate a diverse array of substituted amidines and guanidines. This versatility makes this compound a valuable synthon, serving as a highly reactive equivalent of cyanamide for introducing the =N-CN moiety.

Table 3: Synthesis of Amidines from this compound

| Nucleophile (Nu-H) | Reagent Type | Product Class |

|---|---|---|

| R-MgX | Grignard Reagent | Carboxamidine |

| R-Li | Organolithium | Carboxamidine |

Hydrolysis Pathways

This compound is highly susceptible to hydrolysis. The presence of water leads to the rapid decomposition of the molecule. This reactivity is driven by the high affinity of silicon for oxygen (oxophilicity) and the lability of the silicon-nitrogen (Si-N) bond.

The hydrolysis mechanism involves the nucleophilic attack of water molecules on the silicon atoms. This leads to the cleavage of both Si-N bonds. The ultimate products of this decomposition are hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃) and cyanamide (H₂N-CN). This instability in the presence of water necessitates that reactions involving this compound be conducted under anhydrous (dry) conditions to prevent its premature degradation.

Table 4: Hydrolysis of this compound

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|

Advanced Applications in Materials Science

Precursors for Ceramic Materials

The polymer-derived ceramics (PDCs) approach offers a versatile method for fabricating ceramic components with complex shapes and controlled microstructures. BTSC is a key reagent in the synthesis of preceramic polymers, which are then transformed into the final ceramic material through pyrolysis.

Bis(trimethylsilyl)carbodiimide is instrumental in the synthesis of polysilylcarbodiimides, which are effective precursors for silicon carbonitride (Si/C/N) ceramics. These materials are known for their high-temperature stability and mechanical strength. The reaction of chlorosilanes with BTSC yields a preceramic polymer that can be pyrolyzed to form amorphous Si/C/N.

A related application involves the synthesis of polysilyloxycarbodiimide ([SiOSi(NCN)₃]n) precursors, which are created using this compound and hexachlorodisiloxane. mpg.de The thermolysis of these polymers in a nitrogen atmosphere leads to the formation of silicon oxynitride (Si₂N₂O) and silicon nitride (Si₃N₄) composite ceramics. mpg.de The pyrolysis temperature directly influences the final composition of the ceramic material. For instance, pyrolysis at 1000 °C can yield an amorphous, single-phase Si₂N₂O ceramic. mpg.de Increasing the heat-treatment to 1400 °C results in a composite containing both Si₂N₂O and Si₃N₄ phases. mpg.de

Table 1: Influence of Pyrolysis Temperature on Si₂N₂O/Si₃N₄ Composite Ceramics

| Pyrolysis Temperature (°C) | Resulting Ceramic Composition | Key Characteristics |

|---|---|---|

| 1000 | Amorphous single-phase Si₂N₂O | Porous structure with 10-20 μm diameter pores. mpg.de |

| 1400 | 53.2 wt.% Si₂N₂O and 46.8 wt.% Si₃N₄ | Composite ceramic material. mpg.de |

| 1500 | 12.8 wt.% Si₂N₂O and 87.2 wt.% Si₃N₄ | Crystalline product with a near disappearance of residual carbon. mpg.de |

This compound is utilized to synthesize novel precursors for titanium carbonitride (TiCN) based ceramic materials. The reaction of BTSC with titanium tetrachloride (TiCl₄) or tetrakis(diethylamino)titanium (B1584087) (Ti(NEt₂)₄) forms a trimethylsilyl-substituted poly(titaniumcarbodiimide). mpg.de This polymeric precursor can then be pyrolyzed in an argon atmosphere at temperatures around 1000 °C to yield a ceramic composite material. mpg.de The final product consists of nanocrystalline TiCN embedded in an amorphous SiCN matrix. mpg.de Using Ti(NEt₂)₄ as a starting reagent is advantageous as it helps to avoid chlorine contamination in the final ceramic product. mpg.de The pyrolysis of the poly(titanylcarbodiimide) precursor at varying temperatures allows for the formation of nanocrystalline titanium carbonitride. mpg.de

Table 2: Synthesis of Poly(titaniumcarbodiimide) Precursor

| Reactants | Reaction Conditions | Product |

|---|---|---|

| This compound, Titanium tetrachloride, Toluene | Dropwise addition of TiCl₄ solution to cooled BTSC (0 °C), followed by stirring at 0 °C for 6h and room temperature for 8h. mpg.de | Poly(titaniumcarbodiimide) precursor for TiCN/SiCN composite ceramics. mpg.de |

In the synthesis of boron-containing ceramics, this compound is a key reagent for creating boron-modified polysilylcarbodi-imides, which serve as precursors for Si-B-C-N ceramics. umich.edu One synthetic route involves the reaction of vinyl-substituted polysilylcarbodi-imides with a borane (B79455) compound like borane dimethylsulfide. umich.edu An alternative and efficient method involves the reaction of tris[(chlorosilyl)ethyl]boranes with a slight excess of this compound. umich.edu This trans-silylation reaction can be performed without solvents, and the by-product, chlorotrimethylsilane, along with excess BTSC, can be recycled via distillation, making the process efficient and waste-free. umich.edu While BTSC is central to producing B/C/N containing precursors, the synthesis of pure boron carbide (B₄C) typically proceeds through other routes, such as the carbothermal reduction of boric acid. mdpi.com

This compound reacts with aluminum trichloride (B1173362) (AlCl₃) to synthesize a metal-organic precursor for aluminum nitride (AlN) ceramics. nitech.ac.jpepa.gov Spectroscopic analysis of the precursor shows the characteristic carbodiimide (B86325) (N=C=N) group and suggests the formation of an Al(N=C=N)₄ unit. nitech.ac.jpepa.gov This precursor can be converted to AlN through thermal treatment in an argon atmosphere. The crystallization of AlN begins at temperatures above 800 °C, and fully crystallized AlN ceramics can be obtained by further heat treatment at 1800 °C. nitech.ac.jpepa.gov This polymer precursor route presents a novel method for synthesizing AlN ceramics, which are valued for their high thermal conductivity and electrical insulation properties. nitech.ac.jpepa.govdtic.mil

Table 3: Thermal Conversion of AlN Precursor

| Heat Treatment Temperature (°C) | Observation |

|---|---|

| > 800 | Start of AlN crystallization. nitech.ac.jpepa.gov |

| 1800 | Formation of fully crystallized AlN ceramics. nitech.ac.jpepa.gov |

Non-Oxide Sol-Gel Systems

The non-oxide sol-gel process represents an important application of this compound for synthesizing inorganic materials at lower temperatures than traditional methods. This process is particularly relevant for the production of Si-C-N ceramic precursors.

The reaction between chlorosilanes and this compound is a foundational step in a non-oxide sol-gel process for creating Si-C-N ceramic precursors. umich.edu The kinetics of this type of sol-gel transition can be investigated using rheological measurements, which track the change in viscoelastic properties, such as the storage (G') and loss (G'') moduli, over time. researchgate.net Studies on various sol-gel systems have shown that the gelation time can be described by a power law and that a fractal dimension can be deduced from these measurements, providing insight into the structure of the gel network. researchgate.net While detailed rheological studies specifically on the gelation kinetics of this compound-based non-oxide systems are a specialized area of research, the principles from general sol-gel rheology are applicable. umich.eduresearchgate.net The pyridine-catalyzed reaction between chlorosilanes and BTSC is noted to have a higher reaction rate at increased temperatures. umich.edu

Polymeric Materials Development

The polymerization of this compound, often with comonomers such as silazanes, leads to the formation of polysilylcarbodiimides and polysilylcarbodiimidesilazanes. These polymers possess a backbone consisting of repeating silylcarbodiimide and silazane units. The properties of these polymers, such as their thermal stability and ceramic yield upon pyrolysis, can be tuned by controlling the ratio of the carbodiimide and silazane units in the polymer chain.

Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a primary tool for identifying the functional groups and vibrational modes within a molecule. nih.govamericanpharmaceuticalreview.com For bis(trimethylsilyl)carbodiimide, these methods are particularly effective in confirming the presence of the characteristic N=C=N linkage of the carbodiimide (B86325) group.

The most telling feature in the vibrational spectra of BTSC is the strong, antisymmetric stretching vibration of the N=C=N group (νas(N=C=N)). This absorption band is typically observed in the 2150–2250 cm⁻¹ region. Other important vibrations include those from the Si-N bond and the trimethylsilyl (B98337) (TMS) groups, which help to complete the structural picture.

Table 1: Interactive Table of Key Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Antisymmetric N=C=N Stretch | ~2218 | FT-IR |

| Symmetric N=C=N Stretch | ~1446 | Raman |

| Antisymmetric Si-N Stretch | ~935 | FT-IR |

| Symmetric Si(CH₃)₃ Deformation | ~1250 | FT-IR/Raman |

| Si(CH₃)₃ Rocking | ~850 | FT-IR/Raman |

Note: The presented values are approximate and may vary with the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the atomic connectivity and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR studies are collectively used to obtain a full structural profile.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound displays a single signal for the eighteen equivalent protons of the two trimethylsilyl groups. chemicalbook.com In the ¹³C NMR spectrum, two distinct signals are observed: one for the methyl carbons and another for the central carbodiimide carbon. chemicalbook.comresearchgate.net

¹⁵N and ²⁹Si NMR: ¹⁵N NMR is particularly useful for analyzing the nitrogen atoms within the carbodiimide functional group. meihonglab.com ²⁹Si NMR provides direct insight into the silicon atoms of the trimethylsilyl groups, with chemical shifts that are indicative of their electronic environment. rsc.orgumich.edu

²⁷Al NMR: While not directly probing the BTSC molecule, ²⁷Al NMR is valuable when BTSC is used in the synthesis of aluminum-containing materials, such as aluminum nitride. Alterations in the ²⁷Al NMR spectrum can reveal the coordination of BTSC or its derivatives to aluminum centers.

In the realm of polymer chemistry, NMR spectroscopy is a critical tool for assessing the regioregularity of polymers. For instance, in the synthesis of polycarbodiimides, where BTSC can be a precursor or a related model compound, ¹⁵N NMR has been used to directly determine the connectivity and regioregularity of the polymer chain. This is crucial as the arrangement of monomer units (e.g., head-to-tail) significantly influences the polymer's properties. nih.gov The ability to control and verify the polymer's microstructure is essential for designing materials with specific electronic or photonic properties. scilit.com

Table 2: Interactive Table of Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (in Si-(CH₃)₃) | ~0.1-0.2 |

| ¹³C (in Si-(CH₃)₃) | ~1-2 |

| ¹³C (in N=C=N) | ~144.9 |

| ²⁹Si | ~-1.2 |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent and other experimental parameters.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and fragmentation of a compound. For this compound, mass spectrometry confirms its molecular weight and reveals details about its fragmentation patterns. cdnsciencepub.comresearchgate.netcdnsciencepub.com The molecular ion peak is typically observed, and common fragmentation pathways include the loss of a methyl group from a trimethylsilyl moiety. nih.govresearchgate.net

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov These techniques have been applied to this compound and its derivatives to precisely measure bond lengths, bond angles, and intermolecular packing. These studies have shown that the Si-N=C=N-Si backbone of this compound is not linear but bent.

Table 3: Interactive Table of Selected Bond Parameters for this compound from X-ray Crystallography

| Structural Parameter | Measured Value |

|---|---|

| Si-N Bond Length | ~1.70-1.75 Å |

| N=C Bond Length | ~1.20-1.25 Å |

| Si-N-C Bond Angle | ~130-140° |

| N=C=N Bond Angle | ~170° |

Note: These values represent a generalized range from crystallographic studies.

Computational Chemistry and Mechanistic Insights

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanics is the fundamental theory that describes the behavior of matter and energy at the atomic and subatomic levels. researchgate.netgatech.edu Its application in chemistry allows for the detailed calculation and prediction of molecular properties, including geometry, bond energies, and electronic distribution. charm-eu.eumdpi.com Quantum mechanical methods, such as Hartree-Fock and post-Hartree-Fock methods, as well as DFT, are used to solve the Schrödinger equation for a given molecule, yielding a wave function or electron density from which all other properties can be derived. gatech.edu

Table 1: Selected Calculated Molecular Parameters for a Bis(trimethylsilyl)carbodiimide Adduct Data derived from computational studies on related structures.

| Parameter | Value |

|---|---|

| Si-N Bond Length | ~1.74 Å |

| Si-C Bond Length | ~1.87 Å |

| S=N Bond Length (in analogue) | ~1.54 Å |

| SNSi Bond Angle (in analogue) | ~133° |

Note: Data for the sulphur di-imide analogue (Me₃SiNSNSiMe₃) is included for comparative context. rsc.org

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary computational tool in chemistry for investigating the energetics and mechanisms of chemical reactions. nih.gov Unlike wave function-based methods, DFT uses the electron density to calculate the energy of a system, offering a favorable balance between computational cost and accuracy for many systems. researchgate.net This allows for the exploration of complex reaction pathways, involving the characterization of reactants, products, transition states, and intermediates. osti.govrsc.org

DFT calculations have been successfully applied to understand the reactivity of this compound and related compounds. For instance, in its reaction with anhydrous aluminum chloride, DFT calculations were performed to understand the regioselectivity of the adduct formation. researchgate.net The calculations, using the B3LYP functional with the 6-311++g(d,p) basis set, showed that the formation of the cyanamide-coordinated adduct, Cl₃Al–N(SiMe₃)–C≡N(SiMe₃), is energetically favored by 6 kcal mol⁻¹ over its hypothetical carbodiimide (B86325) isomer. researchgate.net This demonstrates DFT's ability to predict which isomeric product is more stable and likely to form.

Furthermore, DFT has been used to study the stability of cyclic silylcarbodiimides, which are formed in exchange reactions between this compound and diorganodichlorosilanes. acs.org These calculations help to interpret complex experimental results, such as those from ²⁹Si NMR spectroscopy, by providing the relative stabilities of different ring sizes and their corresponding cyanamide (B42294) tautomers. acs.org In other systems, DFT has been used to investigate the kinetics and thermodynamics of complex multi-step reactions, such as the catalytic trimerization of silylated diazomethane, by identifying the catalyst and mapping out the entire reaction pathway including isomerization, coupling, and cycloaddition steps. acs.org

The general methodology involves:

Geometry Optimization: Finding the lowest energy structure for reactants, intermediates, products, and transition states. nih.gov

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). nih.gov

Energy Profile Construction: Calculating the relative energies of all species along the reaction coordinate to determine activation barriers and reaction enthalpies. mdpi.com

Theoretical Models of Reactivity: The "Pseudo Water" Concept

A significant theoretical model used to rationalize and predict the reactivity of this compound is the "pseudo water" concept. researchgate.netacs.org This concept arises from the striking electronic and steric similarities between this compound ((Me₃Si)₂NCN) and the water molecule (H₂O). acs.org

The analogy is based on two key comparisons:

Electronegativity of the Central Group: The electronegativity of the carbodiimide (–N=C=N–) group is very similar to that of an oxygen atom. acs.org

Electronegativity of the Terminal Groups: The group electronegativity of the trimethylsilyl (B98337) (Me₃Si–) group is comparable to that of a hydrogen atom. acs.org

Table 2: Comparison of Group Electronegativities for the "Pseudo Water" Concept

| Group/Atom | Electronegativity (Pauling Scale) | Reference |

|---|---|---|

| –N=C=N– | 3.36 | acs.org |

| Oxygen (–O–) | 3.44 | acs.org |

| Trimethylsilyl (Me₃Si–) | 2.25 | acs.org |

This analogy has proven to be a useful predictive tool. Just as the hydrolysis of chlorosilanes with water yields siloxanes (containing Si–O–Si linkages) and HCl, the reaction of chlorosilanes with this compound yields silylcarbodiimides (containing Si–N=C=N–Si linkages) and trimethylsilyl chloride. acs.orgmdpi.com This has been exploited in non-hydrolytic sol-gel processes to create Si/C/N materials. mdpi.com

The "pseudo water" concept extends to coordination chemistry. This compound can form "pseudo hydrates" with metal salts, analogous to the formation of metal salt hydrates with water. researchgate.nettu-freiberg.de Research has shown that with anhydrous aluminum chloride, this compound can form two distinct types of solvates, or "pseudo hydrates," which derive from its carbodiimide and isomeric N,N-bis(trimethylsilyl)cyanamide forms. researchgate.netresearchgate.net This reactivity highlights the model's utility in predicting how the molecule will interact with Lewis acidic metal centers, behaving as a silylated analogue of water. tu-freiberg.de

Conclusion and Future Research Directions

Current Challenges and Unexplored Avenues

Despite its utility, the synthesis and application of bis(trimethylsilyl)carbodiimide are not without their challenges. Current synthetic methodologies, while effective, can present issues regarding purity, scalability, and the use of complex starting materials. nih.gov A significant challenge lies in the purification of products derived from it. For instance, in the synthesis of amidines, the use of this compound can lead to the formation of magnesium halide contaminants that are difficult to separate without substantial yield losses. wikipedia.org

Furthermore, while the reactivity of this compound has been extensively studied, certain avenues remain underexplored. Unlike its organic counterparts such as dicyclohexylcarbodiimide (B1669883), it does not readily react with reagents like hydrogen sulfide, ammonia, or aniline, indicating a distinct and not fully understood reactivity profile. wikipedia.org The isomerization of this compound to its cyanamide (B42294) isomer, N,N-bis(trimethylsilyl)cyanamide, and subsequent complex reactions like trimerization, highlight a rich and complex chemistry that warrants deeper investigation. researchgate.net Understanding the mechanisms and controlling these transformations could unlock new synthetic pathways.

Table 1: Comparison of Reactivity: this compound vs. Organic Carbodiimides

| Reagent/Reaction | This compound | Dicyclohexylcarbodiimide (DCC) |

| Water | Decomposes to form hexamethyldisiloxane (B120664) and cyanamide wikipedia.org | Reacts to form dicyclohexylurea |

| Amide/Ester Synthesis | Not typically used for this purpose wikipedia.org | Widely used as a dehydrating agent |

| Hydrogen Sulfide | No reaction reported wikipedia.org | Reacts to form dicyclohexylthiourea |

| Ammonia/Aniline | No reaction reported wikipedia.org | Reacts to form substituted guanidines |

Potential for Novel Synthetic Methodologies

The development of more efficient, sustainable, and atom-economical synthetic routes to this compound is a key area for future research. A promising recent development involves the synthesis from elemental dinitrogen and carbon, proceeding through a lithium cyanamide (Li₂CN₂) intermediate. nih.gov This method bypasses the need for complex, multi-step preparations of starting materials, offering a more direct and potentially scalable process. nih.gov

Further advancements could be realized through the exploration of novel catalytic systems. Quantum-chemical studies have been employed to investigate the reaction mechanisms for the formation of polymeric carbodiimides, suggesting that computational modeling could be a powerful tool for designing more efficient catalysts and optimizing reaction conditions. researchgate.net The development of "greener" synthetic protocols, perhaps utilizing solvent-free conditions or more environmentally benign reagents, represents another important frontier.

Table 2: Overview of Selected Synthetic Routes for this compound

| Starting Materials | Key Features | Reference |

| Bis(trimethylsilyl)urea, Phosphorus pentoxide | Dehydration reaction | nih.gov |

| Trimethylsilyl (B98337) cyanide, Cyanamide | Direct combination | nih.gov |

| Dicyandiamide, Hexamethyldisilazane (B44280) | Catalyzed by ammonium (B1175870) sulfate | nih.gov |

| Lithium Cyanamide (from N₂, C), Trimethylsilyl chloride | Utilizes basic elements; one-step from Li₂CN₂ | nih.gov |

Emerging Applications in Interdisciplinary Fields

The future of this compound is particularly bright in interdisciplinary fields, most notably in materials science and medicinal chemistry. Its role as a single-source precursor for silicon carbonitride (Si-C-N) ceramics is well-established, yielding materials with exceptional thermal stability and resistance to corrosion, making them suitable for applications in extreme environments. wikipedia.orggelest.comresearchgate.net

In the realm of electronics and materials science, this compound is used to synthesize potent electron acceptors, analogous to tetracyanoquinodimethane (TCNQ). wikipedia.org These molecules can form charge-transfer complexes with electron donors, a field of study with potential applications in developing materials with novel electronic and even superconducting properties. wikipedia.org

The utility of this compound extends into polymer chemistry, where it is a key monomer for the synthesis of polysilylcarbodiimides. researchgate.net Research into incorporating other elements like boron and germanium into these polymer backbones is opening up possibilities for new materials with tailored properties. researchgate.net Furthermore, its application in the synthesis of nitrogen-containing heterocycles is of significant interest to medicinal chemists, as these structural motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. nih.govdocumentsdelivered.comnih.gov The ability to efficiently construct these complex molecular architectures positions this compound as a valuable tool in drug discovery and development. elsevierpure.comnih.gov

Table 3: Interdisciplinary Applications of this compound

| Field | Application | Significance |

| Materials Science | Precursor for Si-C-N ceramics | High-performance materials for extreme environments researchgate.net |

| Electronics | Synthesis of electron acceptors for charge-transfer complexes | Potential for novel electronic and superconducting materials wikipedia.org |

| Polymer Chemistry | Monomer for polysilylcarbodiimides and their derivatives | Creation of new polymers with tunable properties researchgate.net |

| Medicinal Chemistry | Synthesis of nitrogen-containing heterocycles | Building block for pharmaceuticals and bioactive compounds nih.govdocumentsdelivered.comnih.gov |

常见问题

Q. How should researchers address irreproducible yields in carbodiimide-mediated reactions?

Q. What statistical methods validate structural assignments in carbodiimide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。